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2-Ethylhexyl epoxy tallate - 61789-01-3

2-Ethylhexyl epoxy tallate

Catalog Number: EVT-1806469
CAS Number: 61789-01-3
Molecular Formula: C22H26O11
Molecular Weight: 466.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethylhexyl epoxy tallate is a fatty acid monoester epoxidized from tall oil, a byproduct of the wood pulping process. It falls under the classification of epoxidized vegetable oils (EVOs), which are increasingly explored as sustainable alternatives to traditional petroleum-based plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP) [].

Phthalate 2-Ethylhexyl Epoxidized Soyate

Relevance: Phthalate 2-ethylhexyl epoxidized soyate is structurally similar to 2-Ethylhexyl epoxy tallate as both compounds are fatty acid esters with an epoxidized fatty acid component. They are both mentioned as components of a plasticizer composition. The primary difference lies in the source of the fatty acid: soyate is derived from soybean oil, while tallate originates from tall oil.

2-Ethylhexyl Epoxidized Tallate

Epoxidized Octyl Soyate

Relevance: Epoxidized octyl soyate shares a similar structure with 2-Ethylhexyl epoxy tallate as both compounds are esters of epoxidized fatty acids. The difference lies in the alcohol component of the ester: octyl in epoxidized octyl soyate versus 2-ethylhexyl in 2-ethylhexyl epoxy tallate.

Epoxidized Octyl Oleate

Relevance: Similar to 2-Ethylhexyl epoxy tallate, epoxidized octyl oleate is an epoxidized fatty acid ester. They differ in the specific fatty acid and alcohol components of the ester: oleic acid and octyl alcohol in epoxidized octyl oleate versus tall oil fatty acid and 2-ethylhexyl alcohol in 2-ethylhexyl epoxy tallate.

Epoxidized Methyl Soyate

Relevance: Epoxidized methyl soyate belongs to the same class of compounds as 2-Ethylhexyl epoxy tallate, both being epoxidized fatty acid esters. The key difference lies in the alcohol component: methyl in epoxidized methyl soyate and 2-ethylhexyl in 2-ethylhexyl epoxy tallate.

Epoxidized Soybean Oil

Relevance: ESBO is closely related to 2-Ethylhexyl epoxy tallate because both compounds are derived from epoxidized vegetable oils. [, ] While ESBO is a triglyceride with three fatty acid chains attached to a glycerol backbone, 2-ethylhexyl epoxy tallate is a monoester with one fatty acid chain attached to 2-ethylhexanol.

Epoxidized Flax Oil

Relevance: Epoxidized flax oil, like 2-Ethylhexyl epoxy tallate, is derived from an epoxidized vegetable oil. Both are used as plasticizers in polymer applications. The difference lies in their specific fatty acid compositions: flaxseed oil is rich in linolenic acid, while tall oil fatty acids can vary in composition.

2-Ethylhexyl Soyate

Relevance: While not directly mentioned as epoxidized, 2-ethylhexyl soyate shares a structural resemblance with 2-Ethylhexyl epoxy tallate. Both are esters containing the 2-ethylhexyl alcohol moiety.

Source

The primary source of 2-ethylhexyl epoxy tallate is tall oil, which is obtained during the kraft process of wood pulping. This natural product undergoes epoxidation to enhance its properties, making it suitable for use as a plasticizer and modifier in various polymer formulations .

Classification

2-Ethylhexyl epoxy tallate falls under the classification of epoxidized vegetable oils. These compounds are known for their ability to improve flexibility, durability, and resistance to environmental degradation in plastics and other materials .

Synthesis Analysis

Methods

The synthesis of 2-ethylhexyl epoxy tallate typically involves the epoxidation of tall oil fatty acids. This process can be achieved through several methods:

  1. Chemical Epoxidation: This method utilizes peracids or hydrogen peroxide in the presence of an acid catalyst to convert unsaturated fatty acids into their corresponding epoxides.
  2. Catalytic Epoxidation: Transition metal catalysts can also facilitate the formation of epoxides from alkenes in the presence of oxidizing agents.
  3. Direct Epoxidation: In this method, tall oil fatty acids are reacted directly with an epoxidizing agent, often under controlled temperature and pressure conditions to optimize yield and selectivity.

Technical Details

The technical parameters for synthesis include temperature control (typically between 50°C to 80°C), pressure management (atmospheric or slightly elevated), and careful monitoring of reaction times to ensure complete conversion without excessive byproduct formation .

Molecular Structure Analysis

Structure

The molecular formula for 2-ethylhexyl epoxy tallate is C22H26O11C_{22}H_{26}O_{11} with a molecular weight of approximately 466.4 g/mol. The structure features multiple functional groups, including ester and epoxy groups, which are critical for its reactivity and application as a plasticizer.

Data

  • Molecular Weight: 466.4 g/mol
  • Boiling Point: Greater than 215°C
  • Density: Approximately 0.926 g/cm³ at 20°C
  • Refractive Index: 1.4581
  • Melting Point: -8.5°C .
Chemical Reactions Analysis

Reactions

As an ester, 2-ethylhexyl epoxy tallate can participate in several chemical reactions:

  1. Esterification: It can react with alcohols to form new esters.
  2. Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its constituent fatty acids and alcohol.
  3. Oxidation: Strong oxidizing agents can react vigorously with the compound, potentially leading to combustion under certain conditions.

Technical Details

The reaction kinetics depend on factors such as temperature, concentration of reactants, and the presence of catalysts. For instance, strong oxidizing acids can lead to exothermic reactions that may ignite reaction products if not carefully controlled .

Mechanism of Action

Process

The mechanism by which 2-ethylhexyl epoxy tallate functions primarily revolves around its ability to enhance the flexibility and durability of polymer matrices:

  1. Plasticization: The compound acts by reducing intermolecular forces within polymer chains, allowing them to move more freely and thus increasing flexibility.
  2. Crosslinking Potential: The epoxy groups can participate in crosslinking reactions with other polymer components during curing processes, enhancing mechanical properties.

Data

Research indicates that incorporating 2-ethylhexyl epoxy tallate into epoxy resins significantly improves impact resistance and adhesive properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow liquid with a mild odor.
  • Viscosity: Approximately 35.2 centipoise at 20°C.
  • Flash Point: Approximately 380°F (193°C) indicating flammability risks.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.
  • Solubility: Generally insoluble in water but soluble in organic solvents such as hexane and acetone .
Applications

Scientific Uses

2-Ethylhexyl epoxy tallate finds applications across various fields:

  1. Plasticizers in Polymers: It is widely used as a plasticizer in flexible polyvinyl chloride formulations.
  2. Modification of Epoxy Resins: Enhances mechanical properties such as toughness and adhesion in epoxy systems.
  3. Coatings and Sealants: Used in formulations that require improved flexibility and resistance to environmental factors.
  4. Adhesives: Its incorporation into adhesive formulations improves bond strength and durability .
Synthesis Methodologies and Process Optimization

Epoxidation Mechanisms in Tall Oil Fatty Acid Derivatives

The synthesis of 2-ethylhexyl epoxy tallate fundamentally relies on the epoxidation of tall oil fatty acid (TOFA) derivatives, primarily through peracid-mediated mechanisms. Tall oil, a byproduct of the wood pulping industry, undergoes epoxidation to enhance its utility as a polymer modifier. The dominant industrial approach employs peracetic acid (PAA) as the oxidizing agent following the Prilezhaev reaction pathway, where unsaturated bonds in TOFA derivatives undergo stereospecific conversion to epoxide groups. This mechanism proceeds through a concerted transition state where the oxygen-oxygen bond of the peracid cleaves simultaneously with epoxide ring formation .

Molecular electron density theory analyses at the B3LYP/6-311(d,p) computational level reveal this transformation occurs asynchronously. The initial carbon-oxygen bond formation precedes oxirane ring closure, with the reaction exhibiting high chemoselectivity toward carbon-carbon double bonds while preserving stereochemical integrity. Under optimized conditions (50-80°C, atmospheric pressure), this method achieves approximately 54% conversion after six hours, confirmed by the characteristic oxirane ring vibration at 823 cm⁻¹ in FTIR spectroscopy .

Table 1: Epoxidation Method Comparison for TOFA Derivatives

MethodOxirane Oxygen Content (%)Relative Conversion (%)Reaction Time (hr)
Peracetic Acid (Chemical)3.98446
In Situ PAA Generation4.25515
Catalytic (Amberlite)4.40584

Catalytic Pathways for Enhanced Epoxide Yield

Catalyst selection critically determines epoxidation efficiency and selectivity. Heterogeneous acid catalysts, particularly Amberlite IRC120 H (a sulfonated polystyrene resin), demonstrate superior performance in tall oil epoxidation. This strong acid cation exchange resin provides high surface area contact between reactants and catalytic sites, facilitating efficient peracid formation and subsequent epoxidation . The mechanism involves acetic acid adsorption onto sulfonic acid groups, which activates the carboxylic acid toward reaction with hydrogen peroxide.

Kinetic studies following Langmuir-Hinshelwood-Hougen-Watson models identify formic acid adsorption as the rate-determining step. Amberlite IRC120 H maintains stability over multiple cycles without significant activity loss at 10-20 wt% loading relative to TOFA. Rotating bed reactor configurations enhance mass transfer and catalyst separation, achieving 58% relative conversion to oxirane – a significant improvement over non-catalytic methods [5]. Alternative catalytic systems include heteropoly acids (e.g., tetrakis(diperoxotungsto)phosphate), which enable epoxidation at reduced temperatures (40-70°C) while minimizing side reactions. These systems demonstrate particular advantages for heat-sensitive TOFA derivatives by suppressing epoxy ring-opening and polymerization side reactions [6].

Table 2: Catalyst Performance in Epoxidation Reactions

Catalyst SystemOptimal Loading (wt%)Temperature (°C)Relative Epoxide Yield (%)
Amberlite IRC120 H10-2060-7058
Heteropoly Acids (W)0.5-1.540-7052
Sulfuric Acid1-350-8044

Solvent-Free vs. Solvent-Assisted Synthesis Approaches

Industrial production of 2-ethylhexyl epoxy tallate employs both solvent-assisted and emerging solvent-free approaches, each with distinct advantages and limitations. Solvent-assisted systems traditionally utilize dichloroethane to facilitate heat transfer and manage viscosity during the exothermic epoxidation. This approach enables precise temperature control (critical for avoiding runaway reactions) and accommodates higher reactant concentrations. However, solvent use introduces additional purification requirements, environmental concerns, and potential residual contamination in the final product [8].

Solvent-free epoxidation represents a greener alternative with growing industrial adoption. This method relies on in situ peracid generation without diluents, significantly reducing volatile organic compound emissions. Process intensification strategies include:

  • Advanced mixing technologies (high-shear mixers, rotor-stator systems) ensuring homogeneous reactant distribution
  • Precise temperature control through jacketed reactors with turbulent flow regimes
  • Gradual oxidant addition protocols to manage exothermicity

The solvent-free approach achieves comparable conversion rates (≥90%) to solvent-assisted methods while eliminating solvent recovery costs. However, it demands more sophisticated reactor design to manage viscosity increases and heat dissipation, particularly at conversion rates exceeding 60% [8]. Water molecules present as trace impurities (50-500 ppm) unexpectedly enhance epoxy group formation through catalytic effects on reaction kinetics and network density, as confirmed through cat-GRRM/MC/MD simulation methods [8].

Scalability Challenges in Industrial Production

Translating laboratory epoxidation protocols to industrial-scale production presents multifaceted engineering challenges. Heat management constitutes the primary constraint, as the epoxidation reaction exhibits significant exothermicity (ΔH ≈ -55 kcal/mol). At production scales exceeding 1,000-liter batches, inadequate heat removal can trigger:

  • Thermal runaway (temperature spikes exceeding 100°C)
  • Increased side reactions (epoxy ring-opening and polymerization)
  • Uncontrolled decomposition with gas evolution

Industrial mitigation strategies employ cascade reactor systems with intermediate cooling zones, enabling controlled reaction progression while maintaining temperatures within the optimal 50-70°C window. Additionally, continuous processing using microreactor technology demonstrates promise for large-scale production, offering superior heat transfer efficiency and precise residence time control compared to batch reactors [5] [8].

Feedstock variability presents another significant scalability challenge. Tall oil fatty acid composition fluctuates seasonally and by geographical source, affecting unsaturated bond content (typically 60-85% unsaturated fatty acids). Industrial processes must incorporate real-time titration systems to adjust hydrogen peroxide and catalyst inputs dynamically, ensuring consistent epoxy values in the final 2-ethylhexyl epoxy tallate product. Modern plants utilize online near-infrared spectroscopy to monitor epoxy content and implement feedback control loops for reagent addition [5].

Byproduct Management and Reaction Efficiency

Optimizing 2-ethylhexyl epoxy tallate synthesis requires strategic management of chemical byproducts that impact product quality and process economics. The primary competing reactions include:

  • Epoxy ring-opening hydrolysis: Water presence generates diol derivatives, reducing epoxy functionality
  • Peracid decomposition: Forms carboxylic acids that catalyze ring-opening
  • Polymerization: Di- or tri-epoxy species undergo crosslinking at elevated temperatures

Suppression strategies include:

  • Maintaining water content below 0.5% through azeotropic distillation
  • Controlling pH near neutrality (6.5-7.5) to minimize acid-catalyzed degradation
  • Implementing staged temperature profiles (lower temperatures during final conversion stages)

Advanced separation techniques significantly enhance efficiency. Thin-film evaporation effectively separates unreacted 2-ethylhexanol (bp: 184°C) from the higher-boiling epoxy ester (bp: >250°C at reduced pressure) for recycling. Acid scrubbing systems remove residual carboxylic acids before final purification, while adsorption columns containing neutral alumina remove colored impurities and trace metals [5].

Reaction efficiency is quantifiable through oxirane oxygen content (OOC) measurements, with commercial 2-ethylhexyl epoxy tallate typically exhibiting OOC values of 4.1-4.6%. Modern epoxidation processes achieve atomic efficiencies exceeding 85% through optimized molar ratios (double bonds: H₂O₂: acetic acid = 1:1.5:0.5) and catalyst recycling. Genetic algorithm optimization further enhances these ratios based on real-time reaction monitoring data, pushing yields toward theoretical maxima while minimizing waste streams [5].

Properties

CAS Number

61789-01-3

Product Name

2-Ethylhexyl epoxy tallate

IUPAC Name

(3,4,5-trihydroxybenzoyl)oxy 2-(2-ethylhexyl)-3,4,5-trihydroxybenzenecarboperoxoate

Molecular Formula

C22H26O11

Molecular Weight

466.4 g/mol

InChI

InChI=1S/C22H26O11/c1-3-5-6-11(4-2)7-13-14(10-17(25)20(28)18(13)26)22(30)32-33-31-21(29)12-8-15(23)19(27)16(24)9-12/h8-11,23-28H,3-7H2,1-2H3

InChI Key

MUUNBNDLDHMVLD-UHFFFAOYSA-N

SMILES

CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

Canonical SMILES

CCCCC(CC)CC1=C(C(=C(C=C1C(=O)OOOC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O

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